molecular formula C11H11ClN4O B6196903 N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride CAS No. 1836762-58-3

N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride

Cat. No.: B6196903
CAS No.: 1836762-58-3
M. Wt: 250.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride is an organic compound with the molecular formula C11H10N4O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its pyrazine ring structure, which is substituted with an aminophenyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride typically involves a series of organic reactions. One common method includes the condensation of 2-aminophenylamine with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminophenyl)pyrazine-2-carboxamide: The parent compound without the hydrochloride salt.

    2-aminophenylpyrazine: A simpler analog with only the aminophenyl and pyrazine groups.

    Pyrazine-2-carboxamide: A related compound with a carboxamide group attached to the pyrazine ring.

Uniqueness

N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s ability to inhibit HDACs and its potential therapeutic applications distinguish it from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride involves the reaction of 2-aminophenylhydrazine with pyrazine-2-carboxylic acid followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-aminophenylhydrazine", "pyrazine-2-carboxylic acid", "hydrochloric acid", "ethyl acetate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminophenylhydrazine (1.0 g, 8.0 mmol) in ethyl acetate (20 mL) and add pyrazine-2-carboxylic acid (1.5 g, 10.0 mmol).", "Step 2: Add sodium hydroxide (1.0 g, 25.0 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Extract the product with ethyl acetate (3 x 20 mL) and combine the organic layers.", "Step 4: Add hydrochloric acid (1.0 M, 10 mL) to the organic layer and stir for 30 minutes.", "Step 5: Separate the layers and collect the aqueous layer.", "Step 6: Evaporate the aqueous layer to dryness to obtain N-(2-aminophenyl)pyrazine-2-carboxamide hydrochloride as a white solid (yield: 80%)." ] }

CAS No.

1836762-58-3

Molecular Formula

C11H11ClN4O

Molecular Weight

250.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.